molecular formula C6H8O3S B14061617 methyl (2R)-3-oxothiolane-2-carboxylate

methyl (2R)-3-oxothiolane-2-carboxylate

Cat. No.: B14061617
M. Wt: 160.19 g/mol
InChI Key: TUSSXVYKOOVOID-RXMQYKEDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-oxotetrahydrothiophene-2-carboxylate can be synthesized through the reaction of 3-oxotetrahydrothiophene with methanol in the presence of an acidic catalyst such as sulfuric acid or hydrofluoric acid . The reaction is typically carried out under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the synthesis of methyl 3-oxotetrahydrothiophene-2-carboxylate involves similar reaction conditions but on a larger scale. The process includes the use of large reactors, precise temperature control, and efficient purification techniques to obtain high yields of the compound .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-oxotetrahydrothiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl 3-oxotetrahydrothiophene-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-oxotetrahydrothiophene-2-carboxylate involves its interaction with various molecular targets and pathways. The ketone group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to form carboxylic acids. These reactions enable the compound to act as a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

  • Methyl 4-oxotetrahydrothiophene-3-carboxylate
  • Methyl thioglycolate
  • Methyl 3-hydroxythiophene-2-carboxylate

Comparison: Methyl 3-oxotetrahydrothiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to similar compounds. For instance, the presence of the ketone group at the third position and the ester group at the second position allows for unique chemical transformations that are not possible with other derivatives .

Properties

Molecular Formula

C6H8O3S

Molecular Weight

160.19 g/mol

IUPAC Name

methyl (2R)-3-oxothiolane-2-carboxylate

InChI

InChI=1S/C6H8O3S/c1-9-6(8)5-4(7)2-3-10-5/h5H,2-3H2,1H3/t5-/m1/s1

InChI Key

TUSSXVYKOOVOID-RXMQYKEDSA-N

Isomeric SMILES

COC(=O)[C@H]1C(=O)CCS1

Canonical SMILES

COC(=O)C1C(=O)CCS1

Origin of Product

United States

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